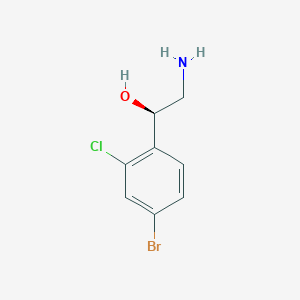![molecular formula C9H11N3S B13319279 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is a heterocyclic compound that features both imidazole and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(3-thienyl)ethylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[2-(2-Thienyl)ethyl]-1H-imidazol-4-amine: Similar structure but with a different thiophene substitution pattern.
1-[2-(3-Furyl)ethyl]-1H-imidazol-4-amine: Contains a furan ring instead of a thiophene ring.
1-[2-(3-Pyridyl)ethyl]-1H-imidazol-4-amine: Features a pyridine ring instead of a thiophene ring.
Uniqueness: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and its potential biological activities.
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-(2-thiophen-3-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-5-12(7-11-9)3-1-8-2-4-13-6-8/h2,4-7H,1,3,10H2 |
Clave InChI |
BCCAJCNGGNJRLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCN2C=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


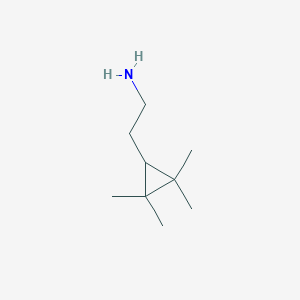

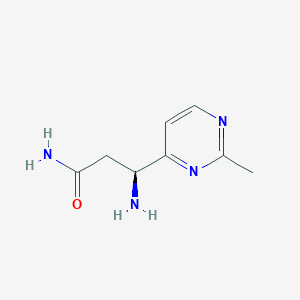

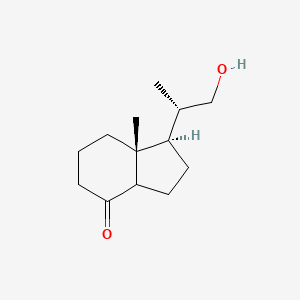

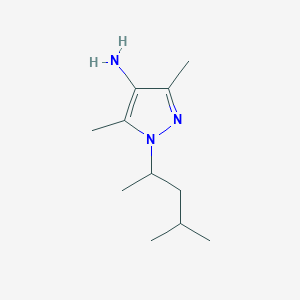

![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
amine](/img/structure/B13319261.png)
